molecular formula C14H19FO9 B8217927 [(2R,3R,4S,5S)-3,5,6-tris(acetyloxy)-4-fluorooxan-2-yl]methyl acetate

[(2R,3R,4S,5S)-3,5,6-tris(acetyloxy)-4-fluorooxan-2-yl]methyl acetate

Cat. No.: B8217927
M. Wt: 350.29 g/mol
InChI Key: LIPVVBXVHVLOLU-DYPLGBCKSA-N
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Description

[(2R,3R,4S,5S)-3,5,6-tris(acetyloxy)-4-fluorooxan-2-yl]methyl acetate is a complex organic compound with a unique structure that includes multiple acetoxy groups and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3R,4S,5S)-3,5,6-tris(acetyloxy)-4-fluorooxan-2-yl]methyl acetate typically involves the acetylation of a precursor molecule. The precursor, often a sugar derivative, undergoes a series of acetylation reactions using acetic anhydride in the presence of a catalyst such as pyridine. The fluorine atom is introduced through a fluorination reaction, which can be achieved using reagents like diethylaminosulfur trifluoride (DAST) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale acetylation and fluorination processes. These processes are optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

[(2R,3R,4S,5S)-3,5,6-tris(acetyloxy)-4-fluorooxan-2-yl]methyl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

[(2R,3R,4S,5S)-3,5,6-tris(acetyloxy)-4-fluorooxan-2-yl]methyl acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(2R,3R,4S,5S)-3,5,6-tris(acetyloxy)-4-fluorooxan-2-yl]methyl acetate involves its interaction with specific molecular targets. The acetoxy groups and the fluorine atom play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access and enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2R,3R,4S,5S)-3,5,6-tris(acetyloxy)-4-fluorooxan-2-yl]methyl acetate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

IUPAC Name

[(2R,3R,4S,5S)-3,5,6-triacetyloxy-4-fluorooxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FO9/c1-6(16)20-5-10-12(21-7(2)17)11(15)13(22-8(3)18)14(24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11+,12-,13-,14?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIPVVBXVHVLOLU-DYPLGBCKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)F)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)OC(=O)C)OC(=O)C)F)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FO9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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